Cas no 2138126-17-5 (Sodium 3-acetylbenzene-1-sulfinate)

Sodium 3-acetylbenzene-1-sulfinate structure
2138126-17-5 structure
Product Name:Sodium 3-acetylbenzene-1-sulfinate
CAS No:2138126-17-5
MF:C8H7NaO3S
MW:206.194152116776
CID:6609404
PubChem ID:165456008
Update Time:2025-07-23

Sodium 3-acetylbenzene-1-sulfinate Chemical and Physical Properties

Names and Identifiers

    • EN300-722467
    • sodium 3-acetylbenzene-1-sulfinate
    • 2138126-17-5
    • Sodium 3-acetylbenzene-1-sulfinate
    • Inchi: 1S/C8H8O3S.Na/c1-6(9)7-3-2-4-8(5-7)12(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1
    • InChI Key: CKFCHKWWKSQSMV-UHFFFAOYSA-M
    • SMILES: S(C1=CC=CC(C(C)=O)=C1)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 206.00135954g/mol
  • Monoisotopic Mass: 206.00135954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4Ų

Sodium 3-acetylbenzene-1-sulfinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-722467-1.0g
sodium 3-acetylbenzene-1-sulfinate
2138126-17-5
1g
$0.0 2023-06-06

Additional information on Sodium 3-acetylbenzene-1-sulfinate

Comprehensive Guide to Sodium 3-acetylbenzene-1-sulfinate (CAS No. 2138126-17-5): Properties, Applications, and Industry Insights

Sodium 3-acetylbenzene-1-sulfinate (CAS No. 2138126-17-5) is a specialized organic compound gaining traction in pharmaceutical intermediates and fine chemical synthesis. This sulfinate derivative, characterized by its acetyl and sulfinate functional groups, offers unique reactivity for covalent modification and bioconjugation applications. With the growing demand for click chemistry reagents and protein labeling agents, this compound has emerged as a valuable building block in modern synthetic strategies.

The molecular structure of Sodium 3-acetylbenzene-1-sulfinate combines an electron-withdrawing sulfinate group with an acetyl moiety, creating a versatile platform for nucleophilic aromatic substitution reactions. Recent studies highlight its utility in biomedical research, particularly in developing fluorescent probes and PET tracer precursors. The compound's water solubility (enhanced by the sodium counterion) makes it particularly attractive for aqueous-phase reactions, addressing one of the key challenges in green chemistry applications.

In pharmaceutical development, CAS 2138126-17-5 has shown promise as a precursor for sulfone-containing drugs, with researchers exploring its potential in kinase inhibitor synthesis. The acetyl group provides an additional handle for structure-activity relationship optimization, while the sulfinate moiety enables efficient C-S bond formation under mild conditions. These properties align with current industry trends toward fragment-based drug discovery and late-stage functionalization strategies.

From a synthetic chemistry perspective, Sodium 3-acetylbenzene-1-sulfinate serves as an excellent sulfur dioxide surrogate in transition-metal-catalyzed reactions. This application has gained attention in academic and industrial circles searching for SO2-free alternatives to traditional sulfonation methods. The compound's stability under ambient conditions and controlled release of sulfur dioxide equivalents make it valuable for developing sustainable synthetic methodologies.

Quality control parameters for 2138126-17-5 typically include HPLC purity assessment (>98%), residual solvent analysis, and confirmation of sulfinate content by titration. Storage recommendations emphasize protection from moisture and oxidation, with many suppliers offering stabilized formulations for long-term shelf stability. These specifications cater to the stringent requirements of GMP-compliant synthesis in regulated industries.

Emerging applications in materials science have expanded the utility profile of this compound. Researchers are investigating its use in modifying conductive polymers and creating self-assembled monolayers for sensor applications. The compound's ability to introduce both sulfinate and carbonyl functionalities makes it particularly valuable for designing multifunctional materials with tailored surface properties.

Market analysis indicates growing demand for Sodium 3-acetylbenzene-1-sulfinate across North America and Asia-Pacific regions, driven by increasing R&D investments in targeted therapeutics and diagnostic agents. Suppliers are responding with improved scale-up processes to meet kilogram-scale requirements while maintaining consistent quality. This development addresses frequent customer inquiries about bulk availability and custom synthesis options for derivative compounds.

Environmental and safety assessments of CAS 2138126-17-5 suggest favorable profiles compared to traditional sulfonylating agents. The compound's low volatility and reduced ecotoxicity contribute to its selection in green chemistry initiatives, aligning with industry-wide shifts toward sustainable chemical processes. These characteristics frequently appear in ESG-focused supplier evaluations and corporate sustainability reports.

Analytical challenges associated with Sodium 3-acetylbenzene-1-sulfinate include developing robust HPLC methods for purity assessment and spectroscopic techniques for structural confirmation. Advanced characterization using LC-MS and 2D NMR has become standard practice to ensure batch-to-batch consistency, particularly for high-value applications in medicinal chemistry.

The patent landscape surrounding 2138126-17-5 reveals growing intellectual property activity, particularly in bioconjugation technologies and radiopharmaceutical precursors. This trend reflects the compound's potential in next-generation therapeutics, with several clinical-stage candidates reportedly utilizing derivatives of this sulfinate compound in their synthesis.

Future research directions for Sodium 3-acetylbenzene-1-sulfinate include exploring its catalytic applications and developing continuous flow processes for its utilization. The compound's unique reactivity profile positions it as a candidate for photocatalytic transformations and electrochemical synthesis – two areas receiving significant attention in modern synthetic methodology development.

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